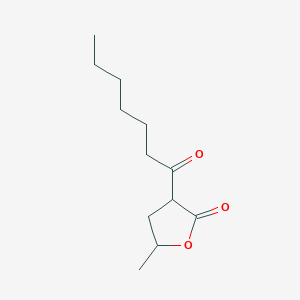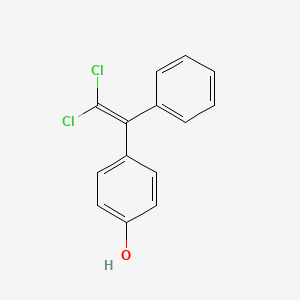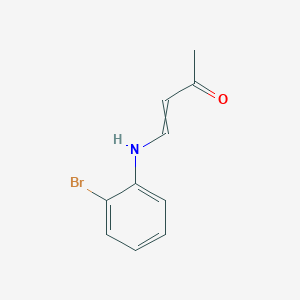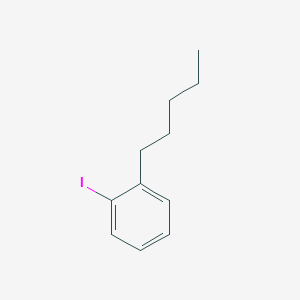
1-Iodo-2-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-pentylbenzene is an organic compound belonging to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom at the first position and a pentyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-pentylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as the nucleophile and the iodine as the electrophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-pentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The pentyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Various substituted benzenes depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-pentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in radiolabeling and imaging studies due to the presence of iodine, which can be detected using various imaging techniques.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-iodo-2-pentylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-pentylbenzene: Similar structure but with the pentyl group at the fourth position.
1-Bromo-2-pentylbenzene: Bromine atom instead of iodine.
1-Chloro-2-pentylbenzene: Chlorine atom instead of iodine.
Uniqueness: 1-Iodo-2-pentylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions .
Eigenschaften
CAS-Nummer |
110349-15-0 |
|---|---|
Molekularformel |
C11H15I |
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
1-iodo-2-pentylbenzene |
InChI |
InChI=1S/C11H15I/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7H2,1H3 |
InChI-Schlüssel |
QDHAOXFNLHIDRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


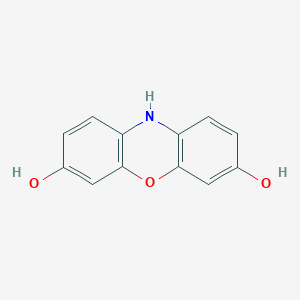

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
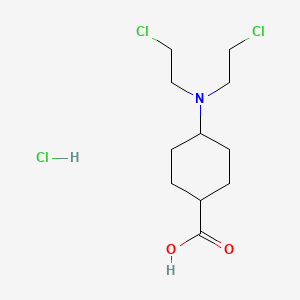
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
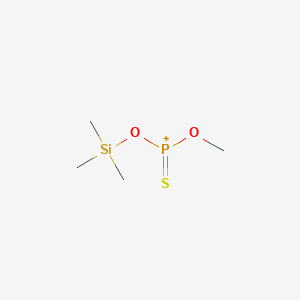
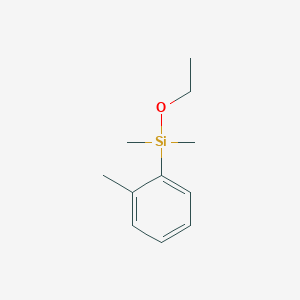
![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
